molecular formula C10H6BrClN2O B15272826 2-(4-Bromo-1H-pyrazol-1-YL)-6-chlorobenzaldehyde

2-(4-Bromo-1H-pyrazol-1-YL)-6-chlorobenzaldehyde

Cat. No.: B15272826
M. Wt: 285.52 g/mol
InChI Key: ZGRQATUYXDCFDB-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-YL)-6-chlorobenzaldehyde is a heterocyclic compound that contains both a pyrazole ring and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-YL)-6-chlorobenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 6-chlorobenzaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of the benzaldehyde, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-YL)-6-chlorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 2-(4-Bromo-1H-pyrazol-1-YL)-6-chlorobenzoic acid.

    Reduction: 2-(4-Bromo-1H-pyrazol-1-YL)-6-chlorobenzyl alcohol.

    Substitution: 2-(4-Amino-1H-pyrazol-1-YL)-6-chlorobenzaldehyde (when reacted with an amine).

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-YL)-6-chlorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-YL)-6-chlorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrazole ring and the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-1H-pyrazol-1-YL)aniline
  • 4-Bromo-1H-pyrazole
  • 2-(4-Bromo-1H-pyrazol-1-YL)ethanol

Uniqueness

2-(4-Bromo-1H-pyrazol-1-YL)-6-chlorobenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of the pyrazole ring and the benzaldehyde moiety also provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C10H6BrClN2O

Molecular Weight

285.52 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-6-chlorobenzaldehyde

InChI

InChI=1S/C10H6BrClN2O/c11-7-4-13-14(5-7)10-3-1-2-9(12)8(10)6-15/h1-6H

InChI Key

ZGRQATUYXDCFDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)N2C=C(C=N2)Br

Origin of Product

United States

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